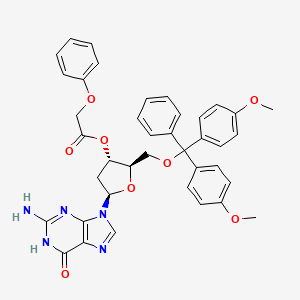![molecular formula C24H28N2S2 B13748229 4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline](/img/structure/B13748229.png)
4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline is an organic compound with a complex structure that includes multiple aromatic rings and amino groups
Preparation Methods
The synthesis of 4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the core structure: This involves the coupling of aromatic rings through a series of reactions such as Suzuki coupling or Ullmann coupling.
Introduction of amino groups: Amino groups are introduced through nitration followed by reduction or direct amination reactions.
Addition of ethylsulfanylmethyl groups:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, sulfonyl chlorides, and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline involves its interaction with specific molecular targets and pathways. The amino groups in the compound can form hydrogen bonds and interact with various biological molecules, potentially affecting enzyme activity, signal transduction pathways, and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline can be compared with other similar compounds such as:
4,4’'-Diaminoquaterphenyl: This compound has a similar core structure but lacks the ethylsulfanylmethyl groups, making it less versatile in certain applications.
Bis(4-aminophenyl) ether: This compound is used as a cross-linking agent and has applications in the preparation of polyimide silica composite membranes, but it does not have the same range of chemical reactivity as this compound.
The unique combination of functional groups in this compound makes it particularly valuable for specific research and industrial applications.
Properties
Molecular Formula |
C24H28N2S2 |
|---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline |
InChI |
InChI=1S/C24H28N2S2/c1-3-27-15-19-13-24(18-7-11-22(26)12-8-18)20(16-28-4-2)14-23(19)17-5-9-21(25)10-6-17/h5-14H,3-4,15-16,25-26H2,1-2H3 |
InChI Key |
NOFZAUAZSUDGBF-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC1=CC(=C(C=C1C2=CC=C(C=C2)N)CSCC)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



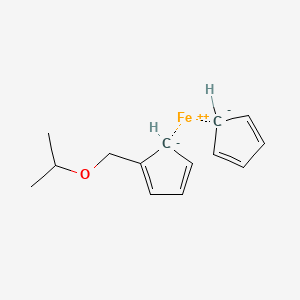
![calcium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate](/img/structure/B13748169.png)
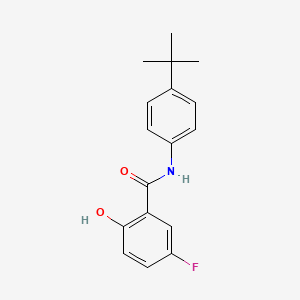
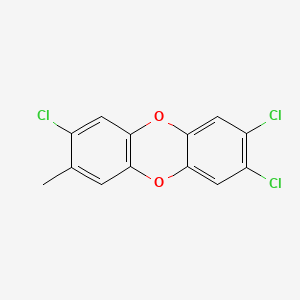
![Disodium 7,7'-(carbonyldiimino)bis[3-[[4-(acetylamino)phenyl]azo]-4-hydroxynaphthalene-2-sulfonate]](/img/structure/B13748201.png)
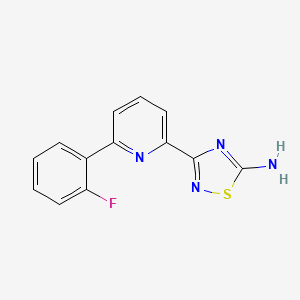
![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,3-hydroxy-8-oxo-7-[(phenylacetyl)amino]-,(4-methoxyphenyl)methyl ester,(6R,7R)-(9ci)](/img/structure/B13748213.png)
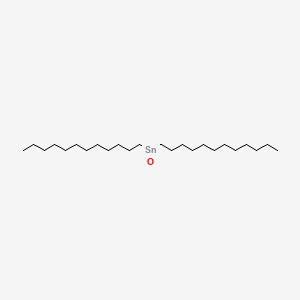

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(2-hydroxyethyl)methylamino]-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B13748220.png)


